(113C)tetradecanoic acid

Catalog No.
S1913454
CAS No.
57677-52-8
M.F
C14H28O2
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(113C)tetradecanoic acid

CAS Number

57677-52-8

Product Name

(113C)tetradecanoic acid

IUPAC Name

(113C)tetradecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1

InChI Key

TUNFSRHWOTWDNC-UJKGMGNHSA-N

SMILES

CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCCCC[13C](=O)O

Tetradecanoic acid, also known as myristic acid, is a saturated fatty acid with the chemical formula C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2. It is characterized by a straight-chain structure, where the carboxylic acid functional group is attached to a 14-carbon aliphatic chain. This compound appears as a white to yellowish-white solid, often in crystalline form, and has a melting point of approximately 52–54 °C. Tetradecanoic acid is naturally found in various sources, including nutmeg butter, palm kernel oil, coconut oil, and dairy products such as butterfat and bovine milk .

Tetradecanoic acid-1-13C itself doesn't have a specific mechanism of action. Its primary role is to serve as a tracer molecule in scientific research. Once introduced into a biological system (e.g., cells, tissues, organisms), the ¹³C label allows researchers to follow its incorporation into various cellular components or its breakdown products through metabolic pathways []. This information helps elucidate metabolic processes and understand how the system utilizes fatty acids.

Metabolic Tracing Studies

One key application of Tetradecanoic acid-1-13C lies in metabolic tracing studies. These studies aim to elucidate the pathways and fates of metabolites within a biological system. By administering Tetradecanoic acid-1-13C to cells or organisms, researchers can track its incorporation into downstream metabolites. The position of the 13C label allows scientists to distinguish the labeled molecule from its unlabeled counterparts using techniques like mass spectrometry . This approach provides valuable insights into cellular metabolism, including:

  • Fatty acid synthesis and degradation pathways
  • Lipid remodeling processes
  • Substrate utilization for energy production

Isotope Ratio Mass Spectrometry (IRMS)

Another application of Tetradecanoic acid-1-13C involves Isotope Ratio Mass Spectrometry (IRMS). IRMS is a highly sensitive technique used to measure the abundance of different isotopes within a molecule. By comparing the ratio of 13C to 12C in Tetradecanoic acid-1-13C and its metabolites, researchers can gain information about the source of the carbon atoms. This proves useful in studies investigating:

  • Dietary fatty acid uptake and incorporation
  • Microbial fermentation pathways
  • Plant and animal lipid biosynthesis

Advantages of Tetradecanoic Acid-1-13C

Tetradecanoic acid-1-13C offers several advantages compared to unlabeled Tetradecanoic acid for these research applications:

  • Specificity: The 13C label allows researchers to specifically track the fate of the labeled molecule, minimizing interference from background noise.
  • Sensitivity: The enrichment of the 13C isotope enhances the signal for detection in techniques like mass spectrometry.
  • Commercial Availability: Tetradecanoic acid-1-13C is commercially available from various scientific suppliers, facilitating its use in research studies.
Typical of carboxylic acids:

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing heat in the process. This reaction is significant for both organic and inorganic bases .
  • Reactions with Metals: In aqueous solutions, tetradecanoic acid can react with active metals to produce hydrogen gas and metal salts. The reaction is slower for solid forms of the acid unless moisture is present .
  • Oxidation and Reduction: Like other organic acids, tetradecanoic acid can be oxidized by strong oxidizing agents or reduced by strong reducing agents, resulting in various products .
  • Polymerization Catalysis: It may initiate polymerization reactions and catalyze other

Tetradecanoic acid can be synthesized through several methods:

  • Extraction from Natural Sources: It can be isolated from natural fats and oils such as nutmeg butter and coconut oil. For instance, nutmeg butter contains around 75% trimyristin, which can be hydrolyzed to yield tetradecanoic acid .
  • Chemical Synthesis: Laboratory synthesis can involve the oxidation of long-chain alcohols or fatty acids through various chemical pathways.
  • Fermentation Processes: Certain microorganisms can produce tetradecanoic acid through fermentation processes that convert carbohydrates into fatty acids .

Tetradecanoic acid has diverse applications across various fields:

  • Food Industry: It is used as an emulsifier and flavoring agent in food products.
  • Cosmetics and Personal Care: Tetradecanoic acid is utilized in cosmetics for its emollient properties.
  • Pharmaceuticals: Its derivatives are employed in drug formulations due to their ability to enhance solubility and bioavailability.
  • Industrial Uses: Tetradecanoic acid finds applications in manufacturing soaps, detergents, and surfactants due to its surfactant properties .

Research on the interactions of tetradecanoic acid with other compounds reveals its potential effects on biological systems. Studies have shown that it can influence membrane fluidity and protein interactions within cell membranes. Additionally, its reactivity with various chemicals indicates potential hazards when combined with reactive substances such as cyanides or strong oxidizers .

Tetradecanoic acid shares similarities with other saturated fatty acids but has unique characteristics:

Compound NameMolecular FormulaUnique Features
Lauric AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2Shorter chain; found in coconut oil
Pentadecanoic AcidC15H30O2\text{C}_{15}\text{H}_{30}\text{O}_2Longer chain; less common
Palmitic AcidC16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2Commonly found in palm oil
Stearic AcidC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_2Higher melting point; found in animal fats

Tetradecanoic acid is unique due to its specific occurrence in certain natural sources like nutmeg and its significant role in biological processes such as protein myristoylation. While it shares structural similarities with other fatty acids, its specific applications and effects on health distinguish it within this group .

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.212284967 g/mol

Monoisotopic Mass

229.212284967 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1-~13~C)Tetradecanoic acid

Dates

Modify: 2023-08-16

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